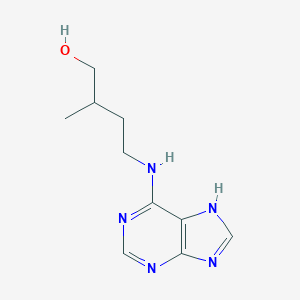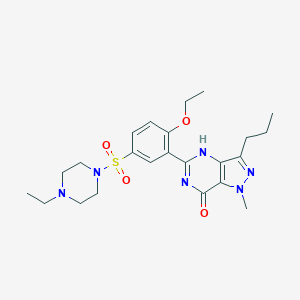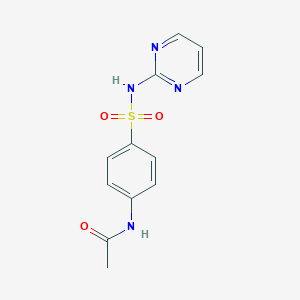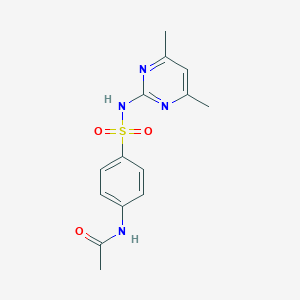
2-Hydroxymestranol
Overview
Description
2-Hydroxymestranol, also known as 2-hydroxyestradiol, is a naturally occurring steroid hormone. It is an important intermediate in the synthesis of estradiol, a female sex hormone that is found in higher concentrations in women than in men. 2-Hydroxymestranol is also a metabolite of estradiol and is believed to play a role in the regulation of female reproductive health. In addition, it is involved in the metabolism of certain drugs and has been linked to some adverse drug reactions.
Scientific Research Applications
Microbial Transformation
The compound 2-Hydroxymestranol has been studied for its microbial transformation properties. In a study, the oral contraceptive mestranol was transformed by the fungus Cunninghamella elegans, yielding two hydroxylated metabolites, 6β-hydroxymestranol and 6β,12β-dihydroxymestranol . This suggests that 2-Hydroxymestranol could be used in biotransformation studies and potentially in the production of new compounds .
Angiogenesis Inhibition
2-Hydroxymestranol is reported to be an angiogenesis inhibitor via the HIF-1a pathway . Angiogenesis, the formation of new blood vessels, plays a crucial role in many physiological and pathological processes, including cancer. Therefore, 2-Hydroxymestranol could potentially be used in cancer research and treatment .
Hypoxia Response Regulation
HIF-1a, a basic helix-loop-helix PAS domain containing protein, is reported as the master transcriptional regulator of cellular and developmental response to hypoxia . As 2-Hydroxymestranol acts via the HIF-1a pathway, it could potentially be used in research related to hypoxia and related conditions .
Mechanism of Action
Target of Action
2-Hydroxymestranol primarily targets the estrogen receptor . This receptor plays a crucial role in the female reproductive system, influencing processes such as menstruation and pregnancy .
Mode of Action
2-Hydroxymestranol is a prodrug of ethinylestradiol . It is biologically inactive until it is demethylated in the liver, with a conversion efficiency of 70% . Once activated, it binds to and activates the estrogen receptor .
Biochemical Pathways
The activated form of 2-Hydroxymestranol, ethinylestradiol, influences several biochemical pathways. As an estrogen, it increases the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . It also suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary .
Pharmacokinetics
The pharmacokinetics of 2-Hydroxymestranol involve its absorption, distribution, metabolism, and excretion (ADME). After administration, plasma levels of 2-Hydroxymestranol decline rapidly . As it is metabolized in the liver, 2-methoxyestradiol, another active metabolite, appears and then declines .
Result of Action
The activation of the estrogen receptor by 2-Hydroxymestranol leads to various molecular and cellular effects. It can influence the growth of certain cells, such as vascular smooth muscle cells, cardiac fibroblasts, and renal mesangial cells . It also has implications for conditions like abnormal uterine bleeding, dysmenorrhea, endometriosis, menorrhagia, and polycystic ovarian syndrome .
Action Environment
The action, efficacy, and stability of 2-Hydroxymestranol can be influenced by various environmental factors. For instance, the presence of certain enzymes in the liver can affect its conversion to its active form . Additionally, factors such as the patient’s overall health, liver function, and the presence of other medications can also impact the effectiveness and potential side effects of 2-Hydroxymestranol.
properties
IUPAC Name |
(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-19(24-3)18(22)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJZENPUQVKMJH-CNNNQZGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948909 | |
| Record name | 3-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-2,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26011-40-5 | |
| Record name | 2-Hydroxymestranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026011405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-2,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the metabolic pathways of 17α-ethynylestradiol (EE2) in rats, specifically regarding 2-hydroxymestranol?
A: The study by [] investigated the metabolic pathways of EE2 in male rats. They found that EE2 undergoes extensive metabolism, with approximately 75% of the administered dose excreted in bile as either β-glucuronides or arylsulphate esters []. One of the identified metabolites was 2-hydroxymestranol, which was found in both the glucuronide and arylsulphate fractions of the bile. Interestingly, the ratio of 2-methoxy-EE2 (another major metabolite) to 2-hydroxymestranol was lower in the arylsulphate fraction compared to the glucuronide fraction []. This suggests that different enzymatic pathways and conjugation mechanisms might be involved in the metabolism of EE2.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)



